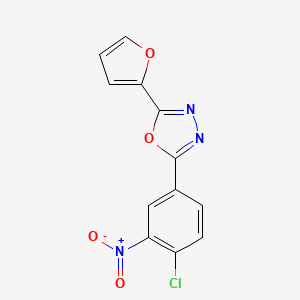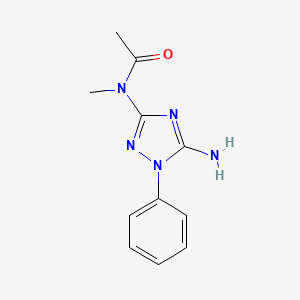
1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole, also known as DEEB, is a benzimidazole derivative that has been extensively studied for its potential therapeutic applications. This compound is synthesized through a multistep process and has shown promising results in various scientific research studies.
Scientific Research Applications
1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole has been extensively studied for its potential therapeutic applications in various scientific research studies. It has been shown to have anticonvulsant, anti-inflammatory, and anti-tumor properties. 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole has also been studied for its potential use as a radioprotective agent, as it has been shown to protect against radiation-induced damage in various organs.
Mechanism of Action
The mechanism of action of 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation.
Biochemical and Physiological Effects
1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole has been shown to have various biochemical and physiological effects in the body. It has been shown to reduce inflammation, inhibit tumor growth, and protect against radiation-induced damage in various organs. 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole has also been shown to have anticonvulsant properties, as it has been shown to reduce the frequency and severity of seizures in animal models.
Advantages and Limitations for Lab Experiments
1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole has several advantages for lab experiments, including its stability and solubility in various solvents. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole is its potential toxicity, as it has been shown to have cytotoxic effects on certain cell lines at high concentrations.
Future Directions
There are several future directions for research on 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole. One area of interest is its potential use as a therapeutic agent for various inflammatory and neurological disorders. Further studies are also needed to fully understand the mechanism of action of 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole and its potential side effects. Additionally, research is needed to optimize the synthesis of 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole and develop more efficient methods for its production.
Synthesis Methods
The synthesis of 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole involves a multistep process that includes the condensation of 2-ethylbenzimidazole with diethyl oxalate, followed by the reduction of the resulting diethyl 2-ethyl-1,2-dihydrobenzimidazole-1,2-dicarboxylate with lithium aluminum hydride. The final step involves the reaction of the resulting 2-ethyl-1,2-dihydrobenzimidazole with ethyl iodide to yield 1-(2,2-diethoxyethyl)-2-ethyl-1H-benzimidazole.
properties
IUPAC Name |
1-(2,2-diethoxyethyl)-2-ethylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-4-14-16-12-9-7-8-10-13(12)17(14)11-15(18-5-2)19-6-3/h7-10,15H,4-6,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJZRZXHKGABCJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC2=CC=CC=C2N1CC(OCC)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,2-Diethoxyethyl)-2-ethyl-1H-1,3-benzodiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)



![2-(4-isopropoxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5798927.png)

![(2-methoxy-5-nitrophenyl)[4-(methylthio)benzyl]amine](/img/structure/B5798942.png)
